molecular formula C12H15NO3 B12338236 5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B12338236
M. Wt: 221.25 g/mol
InChI Key: UGTOBVZOXNJQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of 2-oxo-1,2-dihydropyridine-3-carboxylic acids. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. The structure of this compound features a cyclohexyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form a 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione intermediate. This intermediate then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl group or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or other molecules, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-cyclohexyl-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C12H15NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14)(H,15,16)

InChI Key

UGTOBVZOXNJQLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CNC(=O)C(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.